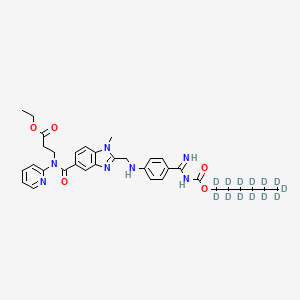

Dabigatran etexilate-d13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-[[1-methyl-2-[[4-[N-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)/i1D3,4D2,6D2,7D2,10D2,21D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGXQBZTULBEEQ-BTQQZDERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dabigatran etexilate-d13 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Dabigatran Etexilate-d13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabigatran etexilate is a widely recognized oral anticoagulant that functions as a direct thrombin inhibitor. The introduction of isotopic labeling, specifically the replacement of hydrogen with deuterium to create variants like a hypothetical this compound, represents a strategic approach to modify the drug's pharmacokinetic profile. This technical guide elucidates the established mechanism of action of dabigatran, explores the foundational principles of drug deuteration, and provides a theoretical framework for the mechanism and anticipated pharmacokinetic behavior of this compound. It details the metabolic pathways, the molecular interactions with thrombin, and the potential impact of the kinetic isotope effect on the drug's metabolism and half-life. This document synthesizes data from preclinical and clinical studies of the non-deuterated compound to hypothesize the profile of its deuterated analogue, supported by structured data tables, detailed experimental methodologies, and explanatory diagrams to guide further research and development.

Introduction to Dabigatran Etexilate

Dabigatran etexilate is an orally administered prodrug that is converted in the body to its active form, dabigatran.[1][2] As a member of the direct thrombin inhibitor (DTI) class, it offers a predictable anticoagulant effect, making it a valuable therapeutic agent for the prevention of stroke, systemic embolism in patients with non-valvular atrial fibrillation, and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1][3] Unlike traditional anticoagulants like warfarin, its mechanism does not require routine coagulation monitoring.[1][4] The development of deuterated analogues of existing drugs is an established strategy in medicinal chemistry to enhance pharmacokinetic properties.[5][6] A hypothetical molecule, this compound, would involve the substitution of thirteen hydrogen atoms with deuterium, a stable isotope of hydrogen.[7] This guide will explore the implications of such a modification.

Metabolic Activation and Pathway

Dabigatran etexilate itself is pharmacologically inactive.[8] Following oral administration, it is rapidly absorbed and undergoes extensive first-pass metabolism mediated by ubiquitous carboxylesterases in the gut, plasma, and liver to form the active moiety, dabigatran.[1][8]

The bioconversion is a two-step process:

-

Step 1 : Carboxylesterase 2 (CES2) in the intestine hydrolyzes dabigatran etexilate to an intermediate metabolite, dabigatran ethyl ester (M2).[9]

-

Step 2 : Carboxylesterase 1 (CES1) in the liver further converts M2 into the active form, dabigatran.[9]

Once active, dabigatran is the primary molecule responsible for the anticoagulant effect. Its metabolism is not dependent on the cytochrome P450 (CYP450) enzyme system.[10][11] The major metabolic pathway for dabigatran itself is glucuronidation, forming pharmacologically active acyl glucuronides, which account for less than 10% of total dabigatran in plasma.[9][11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dabigatran etexilate - Boehringer Ingelheim - AdisInsight [adisinsight.springer.com]

- 4. droracle.ai [droracle.ai]

- 5. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Dabigatran Acylglucuronide, the Major Metabolite of Dabigatran, Shows a Weaker Anticoagulant Effect than Dabigatran - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Comprehensive Technical Guide to Dabigatran Etexilate-d13

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dabigatran etexilate-d13, a deuterated isotopologue of the direct thrombin inhibitor, Dabigatran etexilate. This document covers its chemical identity, synthesis, mechanism of action, and application in analytical methodologies, particularly in pharmacokinetic studies.

Chemical Identity and Properties

This compound is the deuterium-labeled version of Dabigatran etexilate. Stable isotope-labeled compounds like this are invaluable in bioanalytical assays, serving as ideal internal standards for mass spectrometry-based quantification due to their similar chemical and physical properties to the unlabeled analyte, but distinct mass.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2749293-92-1[1] |

| Unlabeled CAS Number | 211915-06-9 |

| Mesylate Salt CAS Number | 872728-81-9 |

Synthesis of Dabigatran Etexilate

The synthesis of Dabigatran etexilate is a multi-step process. While the specific synthesis of the d13 isotopologue is not detailed in publicly available literature, it would involve the use of a deuterated starting material, likely in the hexyloxycarbonyl portion of the molecule. A general synthesis for the unlabeled compound, which serves as a blueprint, is outlined below.

Synthetic Scheme Overview

A common synthetic route involves the condensation of key intermediates to form the benzimidazole core, followed by the addition of the side chains. One reported method utilizes a novel synthon, n-hexyl-4-nitrophenyl carbonate, to improve purity by reducing the formation of byproducts associated with the use of n-hexyl chloroformate[2].

Example Experimental Protocol for Dabigatran Etexilate Mesylate Salt Formation

This protocol describes the final step of converting Dabigatran etexilate free base to its mesylate salt, a common pharmaceutical form.

-

Dissolution: Charge 1.0 kg (1.59 mol) of Dabigatran etexilate and 7.0 L of acetone into a reactor. Heat the suspension to 40–45 °C until a clear solution is obtained[2].

-

Filtration: Filter the solution through a celite bed and wash the bed with 1.0 L of acetone[2].

-

Cooling: Cool the combined filtrate to 25–30 °C[2].

-

Precipitation: To the resulting suspension, add a solution of methanesulfonic acid (0.15 kg, 1.56 mol) diluted with 4.5 L of acetone[2].

-

Stirring and Crystallization: Stir the precipitated salt at 25–30 °C for 1 hour, then cool to 17–23 °C and continue stirring for another hour[2].

-

Isolation and Washing: Filter the precipitated salt and wash it with 1.0 L of acetone[2].

-

Drying: Dry the product under vacuum to yield Dabigatran etexilate mesylate.

Mechanism of Action: Inhibition of the Coagulation Cascade

Dabigatran etexilate is a prodrug that is rapidly converted in the body to its active form, dabigatran. Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade. By binding to the active site of thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a thrombus.

Pharmacokinetics

Dabigatran etexilate is rapidly absorbed and converted to dabigatran. The pharmacokinetic parameters of dabigatran have been well-characterized in numerous clinical studies.

| Pharmacokinetic Parameter | Value (Single Dose, 150 mg) | Value (Multiple Dose, 150 mg bid) |

| Tmax (median, h) | ~2.0 | ~2.0 |

| Cmax (mean, ng/mL) | Varies by study population | Varies by study population |

| AUC (mean, ng·h/mL) | Varies by study population | Varies by study population |

| t1/2 (mean, h) | 12-17 | 12-17 |

Note: Cmax and AUC values can vary significantly based on factors such as age, renal function, and co-administered medications.

Analytical Methodology: Quantification in Biological Matrices

This compound is primarily used as an internal standard for the quantification of dabigatran and its prodrug in biological samples, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow for Plasma Sample Analysis

The following diagram illustrates a typical workflow for the quantification of dabigatran in human plasma using this compound as an internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol is a composite based on several published methods for the analysis of dabigatran in human plasma. This compound would be used as the internal standard in this procedure.

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Dabigatran etexilate and this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare serial dilutions of the Dabigatran etexilate stock solution to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of the internal standard (this compound).

2. Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add the internal standard working solution.

-

Perform protein precipitation by adding an organic solvent such as acetonitrile (e.g., 375 µL of 1% formic acid in acetonitrile)[3].

-

Vortex mix the samples and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis. Some methods may include a phospholipid removal step or an evaporation and reconstitution step.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., a silica-based C18 column)[4].

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol)[5][6].

-

Flow Rate: A typical flow rate is around 0.25-0.5 mL/min[5].

-

Injection Volume: Typically 1-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive electrospray ionization (ESI+) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both dabigatran and the deuterated internal standard are monitored. For example, for dabigatran, a transition of m/z 472.2 -> 289.1 has been reported[7]. The transition for this compound would be shifted by the mass of the deuterium labels.

-

4. Data Analysis:

-

The concentration of dabigatran in the plasma samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Validation Parameters for the Bioanalytical Method: A robust bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |

| Stability (Freeze-thaw, short-term, long-term) | Analyte should be stable under expected storage and handling conditions |

LLOQ: Lower Limit of Quantification

This technical guide provides essential information for researchers and scientists working with this compound. The provided protocols and data serve as a foundation for developing and validating robust analytical methods for pharmacokinetic and other research applications.

References

- 1. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Dabigatran Etexilate-d13: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dabigatran Etexilate-d13, a deuterated internal standard essential for the accurate quantification of dabigatran etexilate and its active metabolite, dabigatran, in complex biological matrices. This document outlines the compound's properties, its critical role in bioanalytical method development, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Dabigatran Etexilate and the Need for a Deuterated Standard

Dabigatran etexilate is an orally administered prodrug that is rapidly converted in the body to its active form, dabigatran, a potent, direct thrombin inhibitor. It is widely used as an anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.

Accurate measurement of dabigatran and its prodrug, dabigatran etexilate, in biological fluids is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This is because a deuterated standard co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer source, correcting for matrix effects and variability in sample preparation, leading to highly accurate and precise results.[1][2]

Physicochemical Properties and Quantitative Data

This compound is a deuterium-labeled version of dabigatran etexilate. The deuterium labels are typically located on the hexyloxycarbonyl side chain.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 2749293-92-1 | [3] |

| Purity | ≥99.28% | [3] |

| Molecular Formula | C₃₄H₂₈D₁₃N₇O₅ | |

| Molecular Weight | Approximately 640.88 g/mol | |

| Storage Conditions | -20°C for long-term storage | [3] |

Mass Spectrometric Data (Multiple Reaction Monitoring - MRM)

The following table summarizes typical MRM transitions used for the quantification of dabigatran etexilate and its active metabolite, dabigatran. The precursor ion for this compound is inferred by adding the mass of 13 deuterons to the protonated molecule of the non-deuterated form. The product ions would be determined during method development, but likely fragmentation patterns can be predicted from the non-deuterated compound.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes | Reference |

| Dabigatran Etexilate | 628.3 / 629.5 | 289.1 / 290.1 / 434.8 | The protonated molecule [M+H]⁺. Different studies report slightly different m/z values and product ions. | [3][4][5] |

| Dabigatran (Active Form) | 472.2 / 472.3 | 289.1 / 289.2 / 289.3 / 295.2 / 306.2 | The protonated molecule [M+H]⁺. Multiple product ions are often monitored for confirmation. | [1][4] |

| Dabigatran-d3 (IS) | 475.3 | 292.2 | A commonly used internal standard for the active metabolite. | [5] |

| Dabigatran-13C6 (IS) | 478.2 | 295.2 / 312.2 | Another stable isotope-labeled internal standard for the active metabolite. | [1][4] |

| This compound (IS) | ~642.5 | To be determined | The expected protonated molecule [M+H]⁺. The product ions would be fragments of this precursor and would need to be optimized during method development. A likely product ion would be m/z ~289.1. |

Experimental Protocols

The following sections provide detailed methodologies for the use of a deuterated internal standard, which can be adapted for this compound, in the bioanalysis of dabigatran and its prodrug.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting the analytes from plasma samples.

-

Aliquoting: To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of a buffer solution (e.g., 0.2 M ammonium formate, pH 3.5).

-

Internal Standard Spiking: Add a known amount (e.g., 40 µL of a 100 ng/mL solution) of the this compound internal standard solution.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (e.g., 100-200 µL of ice-cold acetonitrile).

-

Vortexing and Centrifugation: Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation. Centrifuge the samples at a high speed (e.g., 16,000 x g) for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

-

Plasma Pre-treatment: To a volume of plasma (e.g., 100 µL), add the this compound internal standard.

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a C18 cartridge) with methanol followed by water or an appropriate buffer.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove interferences.

-

Elution: Elute the analytes and the internal standard with a strong solvent (e.g., a high percentage of methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following are typical LC parameters for the separation of dabigatran and its related compounds.

| Parameter | Typical Conditions |

| Column | C18 reversed-phase column (e.g., YMC-Triart C18, 50 x 2 mm, 3 µm; GL Sciences Ace C18, 150 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water or 2 mM ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used to achieve good separation of the prodrug, the active metabolite, and potential interfering substances. |

| Flow Rate | 0.3 - 0.4 mL/min |

| Column Temperature | 20 - 40 °C |

| Injection Volume | 2.5 - 10 µL |

Mass Spectrometry (MS) Conditions

The following are typical MS parameters for the analysis of dabigatran and its related compounds.

| Parameter | Typical Conditions |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~4200 - 5500 V |

| Source Temperature | ~400 - 500 °C |

| Collision Gas | Nitrogen or Argon |

| MRM Transitions | As listed in the quantitative data table. These need to be optimized for the specific instrument and for this compound. |

Visualizations

Signaling Pathway: Mechanism of Action of Dabigatran

Caption: Metabolic activation of dabigatran etexilate and its inhibitory effect on thrombin.

Experimental Workflow: Bioanalytical Method Using an Internal Standard

Caption: A typical workflow for the quantification of dabigatran using a deuterated internal standard.

Logical Relationship: Role of the Internal Standard

Caption: The role of the internal standard in correcting for matrix effects to ensure accurate quantification.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the highest level of accuracy and precision for the quantification of dabigatran etexilate and its active metabolite. The experimental protocols and data presented in this guide provide a solid foundation for the development and validation of robust analytical methods for this important anticoagulant.

References

- 1. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbpr.net [ijbpr.net]

- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Dabigatran Etexilate-d13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of dabigatran etexilate-d13. While specific pharmacokinetic studies on the deuterated (d13) form are not publicly available, its use as an internal standard in bioanalytical methods presupposes that its pharmacokinetic properties are essentially identical to the non-deuterated parent compound, dabigatran etexilate. Therefore, this document will focus on the well-established pharmacokinetics of dabigatran etexilate, with the understanding that this serves as a direct proxy for the d13 variant.

Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran, a potent, direct thrombin inhibitor. The pharmacokinetic profile of dabigatran is predictable, allowing for fixed-dose regimens.[1][2]

I. Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of dabigatran following oral administration of dabigatran etexilate in healthy adult subjects.

Table 1: Absorption and Distribution of Dabigatran

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2.0 hours | [1][2][3][4] |

| Absolute Bioavailability | 3 - 7% | [5] |

| Volume of Distribution (Vd) | 50 - 70 L | [5] |

| Plasma Protein Binding | ~35% | [5] |

Table 2: Metabolism and Elimination of Dabigatran

| Parameter | Value | Reference |

| Metabolism | Hydrolysis to active dabigatran by esterases. No significant CYP450 metabolism.[3][4] | [3][4] |

| Elimination Half-Life (t½) | 12 - 17 hours | [3][5] |

| Primary Route of Excretion | Renal (as unchanged dabigatran) | [1][3][4] |

| Renal Clearance | Constitutes ~80% of total clearance | [6] |

II. Metabolic Pathway and Bioactivation

Dabigatran etexilate is a double prodrug that undergoes a two-step hydrolysis to become the active thrombin inhibitor, dabigatran. This conversion is primarily mediated by ubiquitous esterases in the intestine and liver.[7] The process is independent of the cytochrome P450 system, which minimizes the potential for drug-drug interactions with compounds metabolized by these enzymes.[1][3][4]

III. Experimental Protocols

The quantification of dabigatran in biological matrices is crucial for pharmacokinetic studies. The standard method employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Deuterated internal standards, such as dabigatran-d13, are essential for accurate quantification.

A. General Bioanalytical Method for Dabigatran Quantification in Human Plasma

This section outlines a typical experimental protocol for the determination of dabigatran concentrations in human plasma using LC-MS/MS with a deuterated internal standard.

-

Sample Preparation:

-

Aliquots of human plasma (typically 50-100 µL) are thawed.

-

An internal standard working solution (containing dabigatran-d13 or a similar stable isotope-labeled analog like 13C6-dabigatran) is added to each plasma sample.[2]

-

Protein precipitation is performed by adding a solvent such as acetonitrile.[8] The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Alternatively, solid-phase extraction (SPE) can be used for cleaner sample extracts.[1]

-

The resulting supernatant is transferred to a new plate or vial, often for evaporation and reconstitution in the mobile phase to enhance sensitivity.[8]

-

-

Chromatographic Separation (HPLC):

-

An aliquot of the prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

Separation is typically achieved on a C18 reverse-phase column.[1][8]

-

The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile and/or methanol).[1][9] A gradient elution is often employed to ensure good separation from endogenous plasma components.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[10]

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both dabigatran and the deuterated internal standard.[10]

-

The peak area ratio of the analyte to the internal standard is used to calculate the concentration of dabigatran in the unknown samples by comparing it to a standard curve prepared in the same biological matrix.

-

B. Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a pharmacokinetic study of dabigatran.

IV. Conclusion

The pharmacokinetic profile of this compound is considered equivalent to that of its non-deuterated counterpart. Following oral administration, it is rapidly absorbed and converted to the active compound, dabigatran. Dabigatran exhibits predictable pharmacokinetics with a half-life of 12-17 hours and is primarily eliminated via the kidneys. Its metabolism is independent of the CYP450 system, reducing the likelihood of certain drug-drug interactions. The use of deuterated internal standards is fundamental to the accurate bioanalytical quantification of dabigatran in pharmacokinetic research, enabling robust characterization of its absorption, distribution, metabolism, and excretion.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the Pharmacokinetics of Dabigatran etexilate mesylate?_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor, are not affected by moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development, validation and application of a new HPLC-DAD method for simultaneous quantification of apixaban, dabigatran, edoxaban and rivaroxaban in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation of Dabigatran Etexilate: An In-depth Technical Guide

Disclaimer: This technical guide primarily focuses on the stability and degradation of dabigatran etexilate. While the principles discussed are generally applicable to its deuterated analogue, dabigatran etexilate-d13, specific quantitative data for the deuterated form is not available in the reviewed literature. The kinetic rates of degradation for the d13 variant may differ slightly due to isotopic effects.

Introduction

Dabigatran etexilate is an orally administered prodrug of dabigatran, a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1] As a prodrug, dabigatran etexilate is designed to be rapidly converted to its active form, dabigatran, after oral administration.[2] Understanding the stability of dabigatran etexilate and its degradation pathways is critical for ensuring its quality, efficacy, and safety. This guide provides a comprehensive overview of the known metabolic and chemical degradation pathways of dabigatran etexilate, supported by available quantitative data and detailed experimental protocols.

Metabolic Conversion and Degradation

The primary pathway for the conversion of dabigatran etexilate to its active form, dabigatran, is through hydrolysis catalyzed by carboxylesterases (CES). This is a two-step process involving two major intermediate metabolites, M1 (BIBR 1087) and M2 (BIBR 951).[2][3]

-

Step 1: Formation of Intermediates.

-

Step 2: Formation of Dabigatran.

The cytochrome P450 system does not play a significant role in the metabolism of dabigatran etexilate.[2]

Metabolic Pathway Diagram

Caption: Metabolic conversion of dabigatran etexilate to dabigatran.

Chemical Stability and Forced Degradation

Forced degradation studies are essential for identifying the potential degradation products and pathways of a drug substance under various stress conditions. Dabigatran etexilate has been subjected to hydrolytic, oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines.[2][5]

Summary of Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |

| Acidic Hydrolysis | 0.1 N HCl at 60°C for 1 hour | ~17.64% degradation | [5] |

| 0.1N HCl, reflux for 5 hours at 80°C | 13.15% degradation | [1] | |

| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 1 hour | ~15.64% degradation | [5] |

| 0.04N NaOH at room temperature for 15 minutes | 16.25% degradation | [1] | |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 30 minutes | ~16.34% degradation | [5] |

| 30% H₂O₂ | 14.66% degradation | [1] | |

| Thermal Degradation | Solid drug at 70°C for 48 hours | Significant degradation | [5] |

| Solution (60 µg/mL) at 60°C for 4 hours | ~75% reduction in concentration | [6] | |

| Dry heat at 80°C for 7 days | 0.12% increase in total impurities | [1] | |

| Photolytic Degradation | UV light exposure | Less susceptible compared to hydrolysis | [2] |

| UV light (200 W.hr/m²) and fluorescent light (1.2 M LUX) | 0.15% increase in total impurities | [1] |

Major Degradation Pathways

Under stress conditions, dabigatran etexilate undergoes several degradation reactions, including hydrolysis of the ester and carbamate linkages, O-dealkylation, and N-dealkylation.[2]

-

Hydrolysis: The primary degradation pathway under both acidic and alkaline conditions is the hydrolysis of the ethyl ester and the carbamate ester, leading to the formation of M1, M2, and ultimately dabigatran.

-

O-dealkylation: This has been observed under hydrolytic stress conditions.[2]

-

N-dealkylation: This has been noted under photolytic and oxidative stress, although the drug is less susceptible to these conditions.[2]

Degradation Pathway Diagram

Caption: Major chemical degradation pathways of dabigatran etexilate.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of stability studies. The following are summaries of experimental protocols from cited literature.

Forced Degradation Study Protocol[5]

-

Objective: To establish the stability-indicating nature of an HPLC method and elucidate degradation pathways.

-

Stock Solution: 1 mg/mL of dabigatran etexilate mesylate.

-

Stress Conditions:

-

Acidic Hydrolysis: The stock solution was treated with 0.1 N HCl at 60°C for 1 hour.

-

Alkaline Hydrolysis: The stock solution was treated with 0.1 N NaOH at 60°C for 1 hour.

-

Oxidative Degradation: The stock solution was treated with 3% H₂O₂ at room temperature for 30 minutes.

-

Thermal Degradation: The solid drug was exposed to a hot air oven at 70°C for 48 hours.

-

-

Analysis: Samples were analyzed by a validated stability-indicating HPLC method.

Thermal Degradation Kinetics Study Protocol[6]

-

Objective: To evaluate the degradation kinetics of dabigatran etexilate under thermal stress.

-

Sample Preparation: Solutions of dabigatran etexilate (60 µg/mL) were prepared.

-

Stress Condition: The solutions were exposed to 60°C for 4 hours, protected from light.

-

Time Points: Samples were evaluated at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, and 4 hours.

-

Analysis:

-

Samples were diluted to a final concentration of 30 µg/mL with the mobile phase for LC-UV analysis.

-

Samples were further diluted to 2 µg/mL with the mobile phase for LC-ESI-MS analysis to characterize degradation products.

-

Experimental Workflow for Stability Testing

Caption: General experimental workflow for forced degradation studies.

Conclusion

Dabigatran etexilate is primarily converted to its active form, dabigatran, through a two-step enzymatic hydrolysis involving carboxylesterases CES1 and CES2. The molecule is susceptible to degradation under various stress conditions, with hydrolysis being the most significant pathway, leading to the formation of its active metabolite and other related substances. It exhibits greater stability under photolytic and oxidative conditions. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with dabigatran etexilate. Further studies specifically on the d13-labeled variant would be beneficial to confirm if the deuteration significantly alters its stability profile.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrj.org [chemrj.org]

- 6. scielo.br [scielo.br]

A Technical Guide to the Prodrug Conversion of Dabigatran Etexilate to Dabigatran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic conversion of the prodrug dabigatran etexilate to its active form, dabigatran. The information presented herein is curated for professionals in the fields of pharmacology, drug metabolism, and clinical development. This document details the enzymatic pathways, kinetic parameters, and experimental methodologies pertinent to this critical biotransformation. The deuterated isotopologue, dabigatran etexilate-d13, is often utilized as an internal standard in bioanalytical methods for quantification; its metabolic conversion pathway is presumed to be identical to that of the non-deuterated compound.

Introduction

Dabigatran etexilate is an orally administered double prodrug designed to improve the bioavailability of its active moiety, dabigatran, a potent, direct thrombin inhibitor.[1][2] Dabigatran itself has low oral bioavailability, necessitating the prodrug approach for effective oral anticoagulation therapy.[1] The conversion of dabigatran etexilate to dabigatran is a rapid, two-step hydrolysis process mediated by carboxylesterases.[3] This biotransformation primarily occurs in the intestine and liver, and understanding its mechanism and kinetics is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Metabolic Conversion Pathway

The biotransformation of dabigatran etexilate to dabigatran is predominantly carried out by two major carboxylesterase enzymes: CES1, primarily found in the liver, and CES2, which is abundant in the intestine.[3][4] The conversion involves the hydrolysis of two ester bonds. While the cytochrome P450 system does not play a significant role in the formation of the active metabolite, dabigatran, it may be involved in the metabolism of dabigatran etexilate and its intermediate metabolites to a minor extent.[3][5][6]

There are two recognized pathways for this conversion: a major and a minor pathway.

Major Pathway:

-

Intestinal Hydrolysis: Following oral administration, dabigatran etexilate is first hydrolyzed by intestinal carboxylesterase 2 (CES2). This initial step cleaves the carbamate ester, leading to the formation of the intermediate metabolite M2 (also known as BIBR 0951).[3][4]

-

Hepatic Hydrolysis: The intermediate M2 is then absorbed and transported to the liver, where it undergoes a second hydrolysis step. Hepatic carboxylesterase 1 (CES1) cleaves the ethyl ester bond of M2 to form the active drug, dabigatran.[3][4]

Minor Pathway:

-

Hepatic/Intestinal Hydrolysis: Alternatively, dabigatran etexilate can first be hydrolyzed by CES1, which cleaves the ethyl ester to form the intermediate metabolite M1 (also known as BIBR 1087).[4]

-

Subsequent Hydrolysis: M1 is then hydrolyzed by CES2 to form dabigatran.[4]

In vitro studies suggest that the major pathway, initiated by intestinal CES2, is the predominant route for the formation of dabigatran in vivo.[3][4]

Metabolic conversion pathway of dabigatran etexilate.

Quantitative Data

The following tables summarize the key quantitative data related to the enzymatic conversion and pharmacokinetics of dabigatran etexilate and dabigatran.

Table 1: In Vitro Enzyme Kinetics of Dabigatran Etexilate Hydrolysis [4]

| Enzyme | Metabolite Formed | Km (μM) | Vmax (pmol/min/mg protein) |

| CES1 | M1 | 24.9 ± 2.9 | 676 ± 26 |

| CES2 | M2 | 5.5 ± 0.8 | 71.1 ± 2.4 |

Table 2: Pharmacokinetic Parameters of Dabigatran Following Oral Administration of Dabigatran Etexilate in Healthy Adults

| Parameter | Value | Reference(s) |

| Bioavailability | 3-7% | [7][8] |

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (fasted) | [1][2][9] |

| Plasma Half-life (t½) | 12-17 hours | [7][8] |

| Volume of Distribution (Vd) | 50-70 L | [7] |

| Plasma Protein Binding | ~35% | [7] |

Experimental Protocols

This section outlines typical experimental protocols for studying the in vitro conversion of dabigatran etexilate.

4.1. In Vitro Metabolic Stability Assay Using Human Liver and Intestinal Microsomes

This protocol is designed to assess the sequential hydrolysis of dabigatran etexilate, mimicking the in vivo metabolic pathway.

-

Materials:

-

Dabigatran etexilate

-

Human liver microsomes (HLM) or S9 fraction (HLS9)

-

Human intestinal microsomes (HIM)

-

Recombinant human CES1 and CES2 enzymes

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (for studies including CYP450 metabolism, though not primary for dabigatran)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., dabigatran-d13)

-

LC-MS/MS system

-

-

Procedure:

-

Incubation Setup: Prepare incubation mixtures in phosphate buffer containing human intestinal microsomes (or recombinant CES2) and dabigatran etexilate (e.g., 200 nM).

-

Initiation and Incubation: Pre-incubate the enzyme mixture at 37°C for a few minutes. Initiate the reaction by adding dabigatran etexilate. Incubate at 37°C with gentle shaking.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Terminate the reaction by adding a 3-fold volume of ice-cold acetonitrile containing the internal standard.

-

Sequential Hydrolysis: For the sequential assay, after the initial incubation with HIM, the mixture is then incubated with HLS9 (or recombinant CES1) to observe the conversion of the intermediate M2 to dabigatran.

-

Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples for the concentrations of dabigatran etexilate, intermediate metabolites (M1 and M2), and dabigatran using a validated LC-MS/MS method.

-

4.2. Enzyme Kinetics (Km and Vmax) Determination

This protocol is used to determine the kinetic parameters of the enzymes responsible for dabigatran etexilate hydrolysis.

-

Procedure:

-

Incubation Setup: Prepare separate incubations with recombinant CES1 and CES2 enzymes at a fixed protein concentration (e.g., 0.025 mg/mL).

-

Substrate Concentrations: Use a range of dabigatran etexilate concentrations that bracket the expected Km value.

-

Linearity Check: Ensure that metabolite formation is linear with respect to incubation time and protein concentration.

-

Incubation and Termination: Perform the incubations and terminate the reactions as described in the metabolic stability assay.

-

Data Analysis: Measure the initial velocity of metabolite formation at each substrate concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

References

- 1. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inoncology.es [inoncology.es]

- 6. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dabigatran Etexilate Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dabigatran etexilate in plasma. The method utilizes a stable isotope-labeled internal standard, Dabigatran etexilate-d13, to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate determination of Dabigatran etexilate concentrations.

Introduction

Dabigatran etexilate is an oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[1] Accurate quantification of Dabigatran etexilate in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.

Experimental

Materials and Reagents

-

Dabigatran etexilate reference standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

Liquid chromatograph (e.g., Agilent 1290 Infinity series or equivalent)[3]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6470B LC/TQ or equivalent)[3]

Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing 200 nM of the internal standard, this compound.[4]

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 16,000 x g for 5 minutes.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[4]

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 x 150 mm, 3.5 µm)[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient can be optimized, for example, starting at 40% B, increasing to 70% B over 10 minutes.[1]

-

Flow Rate: 0.6 mL/min[3]

-

Column Temperature: 25°C[1]

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Dabigatran etexilate: m/z 629.4 -> 290.1[5]

-

This compound: The precursor ion will be shifted by +13 Da (m/z 642.4), and the product ion may also be shifted depending on the fragmentation pattern. A common fragment would likely remain the same or be shifted if the deuterium labels are on the fragmented portion. For this note, we will assume a common fragment, but this would need to be empirically determined.

-

Results and Discussion

Method validation was performed according to regulatory guidelines. The method demonstrated excellent linearity, precision, accuracy, and recovery.

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL for Dabigatran etexilate in human plasma. The correlation coefficient (r²) was greater than 0.99.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in the table below.

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Dabigatran etexilate | Low QC | 3.84 - 9.79 | 1.07 - 8.76 | 95.84 - 109.44 | 99.4 - 103.42 |

| Medium QC | < 15 | < 15 | 85 - 115 | 85 - 115 | |

| High QC | < 15 | < 15 | 85 - 115 | 85 - 115 | |

| Data is representative and compiled from similar published methods.[5] |

Recovery

The extraction recovery of Dabigatran etexilate from human plasma was determined at three QC levels and was found to be consistent and reproducible.

| Analyte | QC Level | Mean Recovery (%) |

| Dabigatran etexilate | Low QC | > 80 |

| Medium QC | > 80 | |

| High QC | > 80 | |

| Data is representative and compiled from similar published methods.[3] |

Workflow Diagram

Caption: Experimental workflow for Dabigatran etexilate quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Dabigatran etexilate in plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in drug development and research.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Dabigatran Etexilate-d13 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran etexilate is an orally administered prodrug that is rapidly converted in the body to its active form, dabigatran, a potent, direct thrombin inhibitor. Understanding the pharmacokinetic profile of dabigatran etexilate and its active metabolite is crucial for drug development and clinical application. The use of stable isotope-labeled internal standards, such as Dabigatran etexilate-d13, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical quantification in pharmacokinetic studies. This approach ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.

These application notes provide a comprehensive overview and detailed protocols for conducting a preclinical pharmacokinetic study of dabigatran etexilate in a rat model using this compound as an internal standard.

Rationale for Using this compound in Pharmacokinetic Studies

Stable isotope-labeled drug analogues are the preferred internal standards in quantitative bioanalysis for several key reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled drug. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively normalizing for any losses or variations in these steps.

-

Co-elution with Analyte: The labeled and unlabeled compounds co-elute chromatographically, which helps to mitigate the effects of matrix suppression or enhancement in the ion source of the mass spectrometer.

-

Mass-based Discrimination: Despite their similar properties, the mass difference between the deuterated and non-deuterated forms allows for their distinct detection by the mass spectrometer, enabling accurate quantification.

-

Improved Data Quality: The use of a stable isotope-labeled internal standard significantly improves the accuracy, precision, and robustness of the bioanalytical method, leading to more reliable pharmacokinetic data.

Metabolic Pathway of Dabigatran Etexilate

Dabigatran etexilate undergoes a two-step bioconversion to the active dabigatran. It is first hydrolyzed by esterases to an intermediate metabolite, which is then further hydrolyzed to dabigatran. Dabigatran itself is subject to glucuronidation to form pharmacologically active acylglucuronides.

Caption: Metabolic conversion of dabigatran etexilate.

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in Sprague-Dawley rats following a single oral administration of dabigatran etexilate.

3.1.1. Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (n=6 per time point)

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

-

Acclimatization: Animals should be acclimated for at least one week prior to the study.

-

Dosing Formulation: Dabigatran etexilate suspended in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water).

-

Administration: A single oral gavage of dabigatran etexilate at a dose of 15 mg/kg.[1]

3.1.2. Blood Sampling

-

Sample Collection: Approximately 0.3 mL of blood is collected from the jugular vein at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Anticoagulant: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: The blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Storage: The resulting plasma samples are stored at -80°C until analysis.

Caption: Workflow for a preclinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

This method is for the simultaneous quantification of dabigatran etexilate and its active metabolite, dabigatran, in rat plasma.

3.2.1. Materials and Reagents

-

Dabigatran etexilate reference standard

-

Dabigatran reference standard

-

This compound (Internal Standard for Dabigatran Etexilate)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

3.2.2. Stock and Working Solutions

-

Prepare individual stock solutions of dabigatran etexilate, dabigatran, and the internal standards in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the stock solutions in methanol to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a combined internal standard working solution containing this compound and Dabigatran-13C6 at an appropriate concentration (e.g., 100 ng/mL) in methanol.

3.2.3. Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.2.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Sciex 6500 QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dabigatran Etexilate | 629.4 | 290.1[4] |

| This compound (IS) | 642.4 | 290.1 |

| Dabigatran | 472.3 | 289.1[3][4] |

| Dabigatran-13C6 (IS) | 478.2 | 295.2[3] |

*Note: The exact m/z for this compound will depend on the position and number of deuterium atoms. The value provided is a theoretical calculation assuming 13 deuterium atoms on the hexyl and ethyl ester moieties. This should be confirmed with the certificate of analysis for the specific internal standard used.

Data Presentation

The following tables summarize representative pharmacokinetic data obtained from a preclinical study in rats following a single oral dose of 15 mg/kg dabigatran etexilate.

Table 1: Plasma Concentration of Dabigatran Etexilate and Dabigatran over Time

| Time (h) | Mean Dabigatran Etexilate Conc. (ng/mL) ± SD | Mean Dabigatran Conc. (ng/mL) ± SD |

| 0.25 | 185.6 ± 45.2 | 78.3 ± 21.5 |

| 0.5 | 254.1 ± 68.9 | 155.4 ± 38.7 |

| 1 | 162.3 ± 41.7 | 210.8 ± 55.1 |

| 2 | 88.5 ± 23.6 | 185.2 ± 49.3 |

| 4 | 35.1 ± 9.8 | 112.6 ± 30.1 |

| 6 | 12.7 ± 4.1 | 68.4 ± 18.9 |

| 8 | 5.2 ± 1.9 | 41.3 ± 11.5 |

| 12 | BQL | 20.1 ± 6.7 |

| 24 | BQL | 5.8 ± 2.1 |

BQL: Below Quantifiable Limit

Table 2: Pharmacokinetic Parameters of Dabigatran Etexilate and Dabigatran

| Parameter | Dabigatran Etexilate | Dabigatran |

| Cmax (ng/mL) | 261.5 ± 70.3 | 215.6 ± 58.4 |

| Tmax (h) | 0.5 | 1.0 |

| AUC0-t (ngh/mL) | 452.8 ± 110.7 | 1256.3 ± 321.9 |

| AUC0-inf (ngh/mL) | 460.1 ± 115.2 | 1298.7 ± 335.4 |

| t1/2 (h) | 1.8 ± 0.4 | 4.5 ± 1.1 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of dabigatran etexilate and its active metabolite, dabigatran, in plasma samples. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers and scientists involved in the pharmacokinetic evaluation of this important anticoagulant. The high-quality data obtained using this methodology is essential for making informed decisions during the drug development process.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioequivalence of a Newly Developed Dabigatran Etexilate Tablet Versus the Commercial Capsule and Impact of Rabeprazole-Induced Elevated Gastric pH on Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dabigatran Etexilate-d13 for Therapeutic Drug Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran etexilate, a prodrug, is orally administered and rapidly converted to its active form, dabigatran, a potent, direct thrombin inhibitor.[1][2] It is prescribed for the prevention of stroke in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1] While routine therapeutic drug monitoring (TDM) of dabigatran is not always necessary due to its predictable pharmacokinetic profile, it can be crucial in specific clinical scenarios.[2] These situations include patients with renal impairment, suspected overdose, bleeding complications, or before urgent surgical procedures.[3] Accurate quantification of dabigatran in plasma is essential in these cases to guide clinical decisions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of dabigatran in biological matrices due to its high sensitivity, specificity, and accuracy.[4] The use of a stable isotope-labeled internal standard, such as Dabigatran etexilate-d13 (which is metabolized to Dabigatran-d13), is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. This document provides detailed application notes and protocols for the therapeutic drug monitoring of dabigatran using this compound as an internal standard.

Mechanism of Action and Signaling Pathway

Dabigatran is a reversible and competitive direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[5][6] By binding to the active site of both free and clot-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a thrombus.[6] It also inhibits thrombin-induced platelet aggregation.

Coagulation Cascade and Dabigatran's Site of Action

References

- 1. ahajournals.org [ahajournals.org]

- 2. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. actascientific.com [actascientific.com]

- 4. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Dabigatran Etexilate-d13

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dabigatran etexilate-d13 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dabigatran etexilate is a prodrug that is converted to the active anticoagulant, dabigatran. The deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies.

Overview of Analytical Methodology

The principle analytical method for the quantification of Dabigatran etexilate and its metabolites, including the deuterated internal standard, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for analyzing complex biological samples. The general workflow involves sample preparation to extract the analyte and internal standard, chromatographic separation, and detection by the mass spectrometer.

Caption: General workflow for the bioanalysis of Dabigatran etexilate using a deuterated internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and rapid method for extracting Dabigatran etexilate and its internal standard from plasma samples.

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following are typical LC parameters for the separation of Dabigatran etexilate.

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Refer to specific validated methods for gradient programs |

| Flow Rate | 0.4 - 1.0 mL/min |

| Column Temperature | Ambient or 30°C |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The precursor-to-product ion transitions for Dabigatran etexilate and a commonly used deuterated dabigatran internal standard are provided below. Researchers should optimize these for their specific instrument and for this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dabigatran Etexilate | 629.4 | 290.1 |

| Dabigatran | 472.3 | 289.1 |

| Dabigatran-d3 (IS) | 475.3 | 292.2[1] |

Note: The precursor ion for this compound would be expected to be approximately m/z 642.4. The product ions would need to be determined experimentally. Ionization is typically performed using positive electrospray ionization (ESI+).

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods for the analysis of Dabigatran etexilate, which would be applicable when using this compound as an internal standard.

| Parameter | Dabigatran Etexilate | Dabigatran | Reference |

| Linearity Range | 1.37 - 3000 nM | 1.37 - 1000 nM | [1] |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [1][2] |

| Lower Limit of Quantification (LLOQ) | 1.37 nM | 1.37 nM | [1] |

| Intra-day Precision (%RSD) | 3.84 - 9.79% | 1.07 - 8.76% | [2] |

| Inter-day Precision (%RSD) | 1.5 - 14.4% | 1.3 - 18.7% | [1] |

| Intra-day Accuracy (%) | 95.84 - 109.44% | 99.4 - 103.42% | [2] |

| Inter-day Accuracy (%) | 99 - 108% | 93 - 115% | [1] |

Signaling Pathway and Logical Relationships

Dabigatran etexilate is a prodrug that is hydrolyzed by esterases to the active form, dabigatran. Dabigatran is a direct thrombin inhibitor. The following diagram illustrates this conversion and the mechanism of action.

Caption: Conversion of Dabigatran Etexilate and its mechanism of action on the coagulation cascade.

These application notes and protocols provide a comprehensive guide for the analytical testing of this compound. All methods should be fully validated according to regulatory guidelines such as those from the FDA or EMA before use in regulated studies.

References

- 1. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dabigatran Etexilate-d13 In Vitro Anticoagulant Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anticoagulant properties of dabigatran etexilate-d13 and its active metabolite, dabigatran-d13. Detailed protocols for key assays are provided to enable the assessment of its anticoagulant efficacy. Dabigatran is a potent, reversible, and selective direct thrombin inhibitor.[1][2][3] Dabigatran etexilate is the orally administered prodrug which is converted to the active dabigatran in the body.[4][5][6] The deuterated form, this compound, is frequently used as an internal standard in analytical studies; its pharmacological properties are considered equivalent to the non-deuterated form.

Mechanism of Action

Dabigatran directly and competitively binds to the active site of thrombin (Factor IIa), inhibiting both free and clot-bound thrombin.[2][4][7] This action prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[2][5] By inhibiting thrombin, dabigatran also blocks thrombin-induced platelet aggregation.[1][5]

Bioactivation of Dabigatran Etexilate

Dabigatran etexilate is a double prodrug that undergoes a two-step metabolic activation to its active form, dabigatran. This process is primarily mediated by carboxylesterases in the intestine and liver.[5][6]

Caption: Bioactivation pathway of this compound.

In Vitro Anticoagulant Activity Data

The anticoagulant effect of dabigatran has been quantified in various in vitro assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Constants and IC50 Values for Dabigatran

| Parameter | Value | Species | Source |

| Ki (Thrombin Inhibition) | 4.5 nM | Human | [1] |

| IC50 (Thrombin-induced Platelet Aggregation) | 10 nM | Human | [1] |

| IC50 (Thrombin Generation - ETP) | 0.56 µM | Human | [1] |

Table 2: Dabigatran Concentrations Required to Double Clotting Times in Human Plasma

| Assay | Concentration (µM) | Source |

| Activated Partial Thromboplastin Time (aPTT) | 0.23 | [1] |

| Prothrombin Time (PT) | 0.83 | [1] |

| Ecarin Clotting Time (ECT) | 0.18 | [1] |

Experimental Protocols

Detailed methodologies for key in vitro anticoagulant assays are provided below.

General Workflow for In Vitro Anticoagulant Testing

Caption: General experimental workflow for in vitro anticoagulant assays.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. It measures the time taken for plasma to clot after the addition of a contact activator and phospholipids.

Materials:

-

Pooled normal human plasma (platelet-poor)

-

Dabigatran-d13 stock solution

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

0.025 M Calcium Chloride (CaCl2) solution

-

Coagulometer

-

Calibrated pipettes

-

Incubator/water bath at 37°C

Protocol:

-

Prepare a series of dabigatran-d13 dilutions to spike into the plasma, achieving a range of final concentrations (e.g., 0-1 µM).

-

For each concentration, mix 90 µL of pooled normal human plasma with 10 µL of the corresponding dabigatran-d13 dilution. Include a vehicle control.

-

Incubate the plasma-drug mixture at 37°C for 3 minutes.

-

Add 100 µL of pre-warmed aPTT reagent to the plasma mixture.

-

Incubate for a further 5 minutes at 37°C.

-

Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M CaCl2.

-

Measure the time to clot formation using a coagulometer.

-

Perform each measurement in triplicate.

Prothrombin Time (PT) Assay

Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. It measures the time for plasma to clot after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.

Materials:

-

Pooled normal human plasma (platelet-poor)

-

Dabigatran-d13 stock solution

-

PT reagent (thromboplastin)

-

Coagulometer

-

Calibrated pipettes

-

Incubator/water bath at 37°C

Protocol:

-

Prepare plasma samples spiked with a range of dabigatran-d13 concentrations as described for the aPTT assay.

-

Pipette 100 µL of the plasma-drug mixture into a cuvette and incubate at 37°C for 3 minutes.

-

Add 200 µL of pre-warmed PT reagent to the cuvette to start the reaction.

-

Measure the time to clot formation using a coagulometer.

-

Perform each measurement in triplicate.

Ecarin Clotting Time (ECT) Assay

Principle: The ECT is a specific assay for direct thrombin inhibitors. Ecarin, a snake venom enzyme, directly activates prothrombin to meizothrombin, which is then inhibited by dabigatran. The clotting time is directly proportional to the concentration of the direct thrombin inhibitor.

Materials:

-

Pooled normal human plasma (platelet-poor)

-

Dabigatran-d13 stock solution

-

Ecarin reagent

-

Coagulometer

-

Calibrated pipettes

-

Incubator/water bath at 37°C

Protocol:

-

Prepare plasma samples spiked with a range of dabigatran-d13 concentrations.

-

Mix 100 µL of the plasma-drug mixture with 100 µL of saline and incubate at 37°C for 3 minutes.

-

Add 50 µL of the ecarin reagent to initiate clotting.

-

Measure the time to clot formation using a coagulometer.

-

Perform each measurement in triplicate.

Thrombin Time (TT) Assay

Principle: The TT assay directly measures the rate of conversion of fibrinogen to fibrin by exogenously added thrombin. It is highly sensitive to the presence of thrombin inhibitors.

Materials:

-

Pooled normal human plasma (platelet-poor)

-

Dabigatran-d13 stock solution

-

Thrombin reagent (low concentration)

-

Coagulometer

-

Calibrated pipettes

-

Incubator/water bath at 37°C

Protocol:

-

Prepare plasma samples spiked with a range of dabigatran-d13 concentrations.

-

Pipette 200 µL of the plasma-drug mixture into a cuvette and incubate at 37°C for 3 minutes.

-

Add 100 µL of pre-warmed thrombin reagent to start the reaction.

-

Measure the time to clot formation using a coagulometer.

-